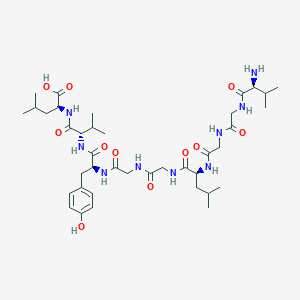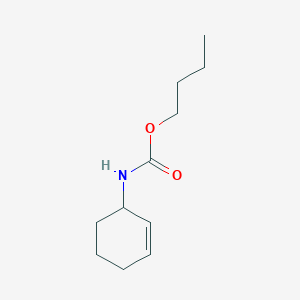![molecular formula C7H15NSi B14196133 3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine CAS No. 918871-45-1](/img/structure/B14196133.png)
3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine is a chemical compound with the molecular formula C8H17NSi. This compound is part of the organosilicon family, which includes compounds containing carbon-silicon bonds. Organosilicon compounds are known for their versatility and are widely used in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine typically involves the reaction of propargylamine with ethyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted silyl compounds.
Aplicaciones Científicas De Investigación
3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The presence of the silyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[Benzyl(dimethyl)silyl]prop-2-yn-1-ol
- 3-[Methyl(dimethyl)silyl]prop-2-yn-1-amine
- 3-[Phenyl(dimethyl)silyl]prop-2-yn-1-amine
Uniqueness
3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine is unique due to the presence of the ethyl(dimethyl)silyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it particularly useful in various synthetic applications where other similar compounds might not perform as effectively.
Propiedades
Número CAS |
918871-45-1 |
|---|---|
Fórmula molecular |
C7H15NSi |
Peso molecular |
141.29 g/mol |
Nombre IUPAC |
3-[ethyl(dimethyl)silyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C7H15NSi/c1-4-9(2,3)7-5-6-8/h4,6,8H2,1-3H3 |
Clave InChI |
HWYYITOESOCQOV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](C)(C)C#CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-1-(2-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14196054.png)
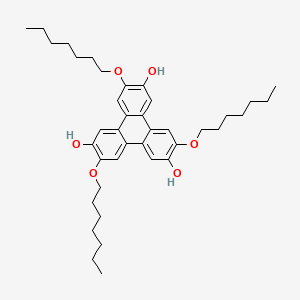
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
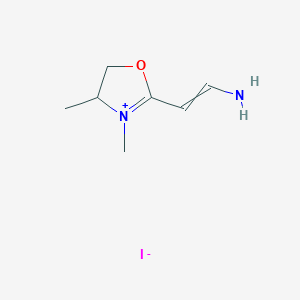
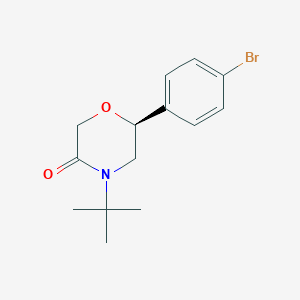
![2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14196084.png)
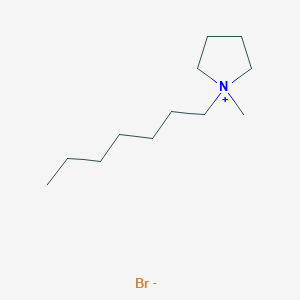
![1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene](/img/structure/B14196089.png)
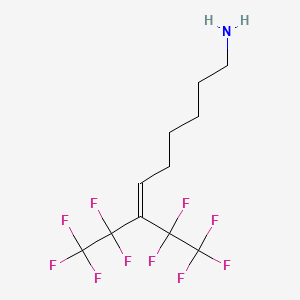
![7-Chloro-1-(4-chlorobutyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14196110.png)

![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
